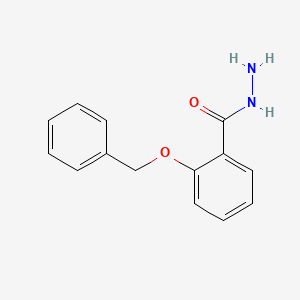

2-(Benzyloxy)benzohydrazide

Übersicht

Beschreibung

2-(Benzyloxy)benzohydrazide is a chemical compound with the molecular formula C14H14N2O2 . It has an average mass of 242.273 Da and a monoisotopic mass of 242.105530 Da .

Molecular Structure Analysis

The molecular structure of 2-(Benzyloxy)benzohydrazide consists of a benzohydrazide group attached to a benzyloxy group . The exact 3D structure can be determined using techniques such as X-ray crystallography .Wissenschaftliche Forschungsanwendungen

- Metal Chelation : 2-(Benzyloxy)benzohydrazide acts as a ligand, forming coordination complexes with transition metals. These complexes find applications in catalysis, sensing, and materials science .

- Biological Screening : Scientists study metal complexes derived from this compound for their biological activities, including enzyme inhibition and DNA binding .

Coordination Chemistry and Metal Complexes

Eigenschaften

IUPAC Name |

2-phenylmethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-16-14(17)12-8-4-5-9-13(12)18-10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIKJQNXQSBHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359068 | |

| Record name | 2-(benzyloxy)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665519 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(Benzyloxy)benzohydrazide | |

CAS RN |

380335-36-4 | |

| Record name | 2-(benzyloxy)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 2-(Benzyloxy)benzohydrazide derivatives interact with cancer cells to exert their anticancer effects?

A: Research indicates that certain 2-(Benzyloxy)benzohydrazide derivatives target the β-catenin/CD44/Nanog axis in colon cancer cells []. This axis plays a crucial role in cancer stem cell survival and proliferation. By disrupting this signaling pathway, these compounds may inhibit cancer cell growth and potentially induce cell death. Further research is necessary to fully elucidate the specific mechanisms of action and downstream effects.

Q2: What challenges are associated with the delivery and formulation of 2-(Benzyloxy)benzohydrazide derivatives for therapeutic use?

A: One significant challenge is the inherently low water solubility of some 2-(Benzyloxy)benzohydrazide derivatives, such as N′-(1-dimethylaminomethyl-2-oxoindolin-3-ylidene)-2-(benzyloxy)benzohydrazide (OYB) []. This poor solubility can hinder their dissolution and absorption in the body, ultimately limiting their bioavailability and therapeutic efficacy.

Q3: How are researchers addressing the solubility issues of 2-(Benzyloxy)benzohydrazide derivatives to enhance their therapeutic potential?

A: To overcome the solubility challenge, researchers are exploring formulation strategies like solid dispersions (SD). For example, incorporating OYB with Poloxamer 188 using the fusion method significantly improved its dissolution rate []. This enhanced dissolution translated into a two-fold increase in OYB's cytotoxic effect against various cancer cell lines, including LoVo, HepG2, and MCF-7, compared to the untreated compound [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromofuro[3,2-c]pyridine](/img/structure/B1268615.png)

![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268634.png)

![3-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268639.png)